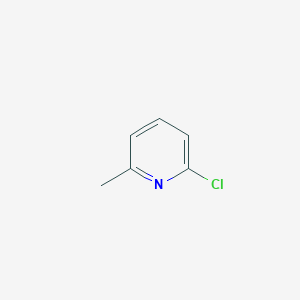

6-Chloro-2-picoline

Description

The exact mass of the compound 2-Chloro-6-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZDYRYYNXYPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022272 | |

| Record name | 6-Chloro-2-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18368-63-3 | |

| Record name | 2-Chloro-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-picoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018368633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-2-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-2-PICOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39MX1LQ68L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-picoline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 6-chloro-2-picoline (also known as 2-chloro-6-methylpyridine). This versatile pyridine derivative serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Chemical Structure and Identification

This compound is an aromatic heterocyclic compound with a pyridine ring substituted with a chlorine atom at the 6-position and a methyl group at the 2-position.

| Identifier | Value |

| IUPAC Name | 2-Chloro-6-methylpyridine |

| Synonyms | This compound, 2-Methyl-6-chloropyridine |

| CAS Number | 18368-63-3 |

| Molecular Formula | C₆H₆ClN |

| SMILES | Cc1cccc(Cl)n1 |

| InChI | InChI=1S/C6H6ClN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3 |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Weight | 127.57 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 183.5 ± 0.0 °C at 760 mmHg; 64-68 °C at 10 mmHg | [1] |

| Melting Point | Not available | |

| Density | 1.167 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.527 (lit.) | [1] |

| Solubility | Slightly soluble in water. Soluble in common organic solvents like ethanol, ether, and acetone. | |

| Vapor Pressure | 1.1 ± 0.3 mmHg at 25°C |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the pyridine ring, the chlorine substituent, and the methyl group. The chlorine atom at the 6-position is susceptible to nucleophilic substitution reactions, making it a valuable precursor for introducing various functional groups. The methyl group can undergo oxidation or halogenation, offering another site for chemical modification. This dual reactivity makes this compound a versatile building block in organic synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are adapted from general procedures for similar compounds and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of this compound from 2-Picoline N-oxide

This method involves the chlorination of 2-picoline N-oxide using a chlorinating agent such as phosphoryl chloride (POCl₃).

Materials:

-

2-Picoline N-oxide

-

Phosphoryl chloride (POCl₃)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-picoline N-oxide in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add triethylamine to the stirred solution.

-

Add phosphoryl chloride dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and slowly quench with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure.

Caption: Workflow for the synthesis of this compound.

Purification by Fractional Distillation

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Vacuum pump and gauge

Procedure:

-

Set up the fractional distillation apparatus. Ensure all glassware is dry.

-

Place the crude this compound in the distillation flask with a few boiling chips.

-

Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 10 mmHg).

-

Begin heating the distillation flask gently.

-

Collect the fraction that distills at the boiling point of this compound at the given pressure (64-68 °C at 10 mmHg).[1]

-

Discard the initial and final fractions, which may contain impurities.

-

Store the purified product in a tightly sealed container under an inert atmosphere.

Caption: Workflow for the purification of this compound.

Analytical Methods

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Sample Preparation:

-

Prepare a stock solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to prepare calibration standards if quantitative analysis is required.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST). The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (example for a 400 MHz spectrometer):

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1 second

¹³C NMR Acquisition Parameters (example for a 400 MHz spectrometer):

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Spectral Width: ~240 ppm

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectra.

-

Calibrate the ¹H spectrum to the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H spectrum and assign the chemical shifts.

-

Assign the chemical shifts in the ¹³C spectrum.

Caption: Logical workflow for the analysis of this compound.

Application in Drug Development: A Synthetic Gateway

While no direct involvement of this compound in specific signaling pathways has been prominently reported, its utility as a synthetic intermediate is of high value to drug development professionals. The reactive chlorine atom allows for its incorporation into larger, more complex molecules through various cross-coupling reactions, which are fundamental in medicinal chemistry.

Caption: Potential synthetic pathways using this compound.

This diagram illustrates how this compound can be used as a starting material in common cross-coupling reactions to generate a library of substituted picoline derivatives. These derivatives can then be further elaborated and screened for biological activity as part of a lead optimization program in drug discovery.

References

A Comprehensive Technical Guide to the Physical Properties of 6-Chloro-2-picoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-picoline, also known as 2-chloro-6-methylpyridine, is a heterocyclic organic compound with the chemical formula C₆H₆ClN.[1][2] It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical and agricultural chemicals.[3] A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and process scale-up in research and development settings. This technical guide provides a detailed overview of the core physical characteristics of this compound, complete with experimental protocols for their determination and visual representations of key concepts.

Core Physical and Chemical Properties

This compound is typically a colorless to light yellow liquid at room temperature.[4][5] Its molecular structure, featuring a pyridine ring substituted with a chlorine atom and a methyl group, dictates its reactivity and physical behavior.[4]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClN | [1][4][5] |

| Molecular Weight | 127.57 g/mol | [1][3][4][5] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Density | Approximately 1.167 g/cm³ at 25 °C | [3] |

| Boiling Point | 183.5 °C at 760 mmHg | [4][5] |

| Flash Point | 73.9 °C (closed cup) | [4] |

| Refractive Index | n20/D 1.527 | [5] |

| Vapor Pressure | 1.1 ± 0.3 mmHg at 25°C | [4] |

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 18368-63-3 | [1][5] |

| IUPAC Name | 2-chloro-6-methylpyridine | [1] |

| InChI | InChI=1S/C6H6ClN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3 | [1] |

| SMILES | CC1=NC(=CC=C1)Cl | [1] |

Experimental Protocols

Accurate determination of physical properties is essential for quality control and research applications. The following are detailed methodologies for key experiments.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precise volume.[3]

Materials:

-

Pycnometer (specific volume, e.g., 25 mL)

-

Analytical balance

-

This compound sample

-

Reference liquid with known density (e.g., deionized water)

-

Thermometer

-

Constant temperature bath

Procedure:

-

Cleaning and Drying: Thoroughly clean and dry the pycnometer and its stopper.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₀).

-

Mass of Pycnometer with Reference Liquid: Fill the pycnometer with the reference liquid (deionized water) and insert the stopper, ensuring any excess liquid is expelled through the capillary. Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium. Dry the outside of the pycnometer and weigh it (m₁).

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with this compound, bring it to the same constant temperature as the reference liquid, dry the exterior, and weigh it (m₂).

-

Calculation: The density of the sample (ρₛ) is calculated using the following formula: ρₛ = ((m₂ - m₀) / (m₁ - m₀)) * ρᵣ where ρᵣ is the known density of the reference liquid at the experimental temperature.

Determination of Boiling Point (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. A simple distillation method is commonly used for its determination.[6]

Materials:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer with appropriate range

-

Heating mantle or oil bath

-

Boiling chips

-

This compound sample (at least 5 mL)[6]

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus. Place the this compound sample and a few boiling chips into the distillation flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Heating: Gently heat the distillation flask.

-

Observation: Record the temperature when the liquid begins to boil and a steady condensation is observed in the condenser. The boiling point is the constant temperature at which the vapor and liquid are in equilibrium.[6] It is crucial to also record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Solubility

Determining the solubility of a compound in various solvents is crucial for applications such as reaction medium selection, extraction, and crystallization.

Materials:

-

Test tubes

-

Vortex mixer

-

Calibrated pipettes or burette

-

This compound sample

-

A range of solvents (e.g., water, ethanol, acetone, hexane)

Procedure (Qualitative):

-

Sample Preparation: Add a small, known amount of this compound (e.g., 25 mg or 0.05 mL) to a test tube.[1]

-

Solvent Addition: Add a small volume of the chosen solvent (e.g., 0.75 mL) in portions.[1]

-

Mixing: After each addition, vigorously shake or vortex the test tube.[1]

-

Observation: Observe if the solute completely dissolves to form a homogeneous solution. If it dissolves, the compound is considered soluble in that solvent under the tested conditions. If a separate phase remains, it is considered insoluble.

Procedure (Quantitative - Shake-Flask Method):

-

Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solute from the solution by filtration or centrifugation.

-

Quantification: Determine the concentration of this compound in the clear supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the solubility of the compound in that solvent at that temperature.

Visualizations

To further aid in the understanding of the concepts discussed, the following diagrams have been generated.

Caption: Logical relationship of this compound and its key properties.

Caption: Workflow for qualitative solubility determination of this compound.

References

6-Chloro-2-picoline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 6-Chloro-2-picoline, a versatile pyridine derivative of significant interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines its core physicochemical properties, provides a detailed experimental protocol for a common synthetic application, and illustrates the underlying reaction mechanism.

Core Compound Data

This compound, also known as 2-Chloro-6-methylpyridine, is a halogenated aromatic compound widely utilized as a building block in organic synthesis. Its molecular structure, featuring a chlorine atom and a methyl group on the pyridine ring, offers multiple sites for functionalization, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1]

Below is a summary of its key molecular data:

| Parameter | Value | Reference |

| Molecular Formula | C6H6ClN | [2] |

| Molecular Weight | 127.57 g/mol | [2] |

| CAS Number | 18368-63-3 | [2] |

| IUPAC Name | 2-chloro-6-methylpyridine | [2] |

Synthetic Applications and Experimental Protocols

This compound is a key substrate in various cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the chlorine atom on the electron-deficient pyridine ring makes it a suitable electrophile for palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings.[3][4] These reactions are instrumental in the construction of biaryl and aryl-alkyne moieties, which are common structural motifs in biologically active compounds.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using a 2-chloropyridine derivative like this compound. This reaction is a powerful tool for the formation of a carbon-carbon bond between the pyridine ring and a variety of organoboron compounds.[5][6][7]

Materials:

-

This compound

-

Arylboronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd2(dba)3)

-

Ligand (if required, e.g., a phosphine ligand)

-

Base (e.g., K2CO3, Cs2CO3, K3PO4, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)

-

Schlenk flask or reaction vial

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base under an inert atmosphere.

-

Inerting the Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and, if necessary, the ligand. Subsequently, add the degassed, anhydrous solvent via syringe.

-

Reaction Execution: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically ranging from 80-110 °C).

-

Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then typically partitioned between an organic solvent and water. The organic layer is separated, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired cross-coupled product.

Reaction Mechanism and Visualization

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism that involves several key steps. The following diagram illustrates the generally accepted catalytic cycle for this reaction, showcasing the transformation of the palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Relevance

While this compound itself is primarily a synthetic intermediate, its derivatives have been explored in the context of drug discovery. For instance, the core structure of 6-chloro-4-aminoquinazoline-2-carboxamide has been investigated for its potential as a potent and selective inhibitor of p21-activated kinase 4 (PAK4), a target in cancer therapy.[8] This highlights the importance of this compound as a scaffold for the development of novel therapeutic agents. The synthesis of thioridazine, a first-generation antipsychotic, also involves derivatives of 2-picoline, further underscoring the relevance of this class of compounds in medicinal chemistry.[9]

This technical guide serves as a foundational resource for researchers working with this compound, providing essential data and a practical framework for its application in organic synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H6ClN | CID 87601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thioridazine - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 6-Chloro-2-picoline: A Technical Guide

This guide provides an in-depth look at the spectroscopic data of 6-Chloro-2-picoline (also known as 2-Chloro-6-methylpyridine), a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.52 | t | 1H | H4 |

| 7.15 | d | 1H | H3 |

| 7.01 | d | 1H | H5 |

| 2.50 | s | 3H | CH₃ |

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) Instrument: Varian CFT-20[1][2]

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| 158.5 | C2 |

| 150.8 | C6 |

| 139.1 | C4 |

| 123.4 | C3 |

| 119.8 | C5 |

| 24.2 | CH₃ |

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) Instrument: Varian CFT-20[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which provides information about the presence of specific functional groups.

IR Spectral Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-2920 | Medium | C-H stretch (aromatic and aliphatic) |

| 1580 | Strong | C=C stretch (aromatic ring) |

| 1560 | Strong | C=N stretch (aromatic ring) |

| 1440 | Medium | C-H bend (methyl) |

| 1140 | Strong | C-Cl stretch |

| 830 | Strong | C-H out-of-plane bend |

Technique: Attenuated Total Reflectance (ATR) - Neat[3] Instrument: Bruker Tensor 27 FT-IR[3][4]

Experimental Protocols

The following provides a generalized experimental methodology for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL) containing tetramethylsilane (TMS) as an internal standard.[5] The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer (e.g., Varian CFT-20) is tuned and shimmed for the specific sample to ensure a homogeneous magnetic field.[6]

-

Data Acquisition: For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.[7]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.

IR Spectroscopy Protocol

-

Sample Preparation: For the ATR-IR technique, a small drop of neat (undiluted) liquid this compound is placed directly onto the ATR crystal.[3]

-

Instrument Setup: The background spectrum of the clean ATR crystal is recorded.

-

Data Acquisition: The IR spectrum of the sample is then recorded by pressing the sample arm against the crystal. The instrument used for this type of analysis is typically a Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27.[3][4]

-

Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for NMR and IR spectroscopic analysis.

References

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | C6H6ClN | CID 87601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 7. Experiments | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

Reactivity of the Pyridine Ring in 6-Chloro-2-picoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-picoline, also known as 6-chloro-2-methylpyridine, is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of a chlorine atom at the 6-position, a methyl group at the 2-position, and the nitrogen atom within the aromatic ring, dictate its reactivity towards various chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the pyridine ring in this compound, focusing on nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and the biological significance of its derivatives. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Reactivity Principles

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic property makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). In this compound, the presence of a good leaving group, the chlorine atom, at the C6 position further enhances its reactivity towards nucleophilic aromatic substitution (SNAr).

Conversely, the electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution reactions more challenging compared to benzene, requiring harsh reaction conditions.

The chloro-substituent at the C6 position also provides a reactive handle for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of complex molecules with diverse functionalities and potential biological activities.

Data Presentation: Reactivity Overview

The following tables summarize quantitative data for key reactions involving this compound and analogous compounds, providing a comparative overview of reaction conditions and yields.

| Reaction Type | Substrate | Coupling Partner/Nucleophile | Catalyst/Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Buchwald-Hartwig Amination | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [1] |

| Sonogashira Coupling | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd[PPh₃]₄ / CuI | Et₃N | THF | RT | 16 | Low (25) | [2] |

| Nucleophilic Aromatic Substitution | 2-Chloro-4-methyl-3-nitropyridine | Ammonia | Ethanolic NH₃ | - | Ethanol | 150 | 24 | 95 | [3] |

| Nucleophilic Aromatic Substitution | 2-Chloro-4-methyl-3-nitropyridine | Hydrazine | Hydrazine hydrate | - | Ethanol | RT | 1 | 90 | [3] |

| Nucleophilic Aromatic Substitution | 2-Chloro-4-methyl-3-nitropyridine | Methoxide | Sodium methoxide | - | Methanol | - | - | 85 | [3] |

Note: Data for 2-bromo-6-methylpyridine and other substituted chloropyridines are included to provide insights into the expected reactivity of this compound.

Experimental Protocols

This section provides detailed methodologies for key reactions. While specific protocols for this compound are not always available in the literature, the following procedures for analogous compounds can be adapted.

Protocol 1: Buchwald-Hartwig Amination of a Halogenated 2-Methylpyridine

This protocol is adapted from the amination of 2-bromo-6-methylpyridine.[1]

Materials:

-

2-Chloro-6-picoline (1.0 equiv)

-

Amine (e.g., Morpholine, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous toluene

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂, XPhos, and NaOtBu.

-

Add anhydrous toluene, followed by 2-Chloro-2-picoline and the amine.

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Chloropyridine

This is a general protocol that can be optimized for this compound.[4]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (e.g., 4-Methoxyphenylboronic acid, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

-

In a dry Schlenk flask under an argon atmosphere, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Add the 1,4-dioxane/H₂O solvent mixture.

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After cooling, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of a Halopyridine

This protocol is a general procedure for the Sonogashira coupling of aryl halides.[2]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a degassed solution of this compound in a mixture of THF and Et₃N, add the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.

-

Stir the reaction mixture under an argon atmosphere at room temperature or heat to 50-70 °C for 6-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous ammonium chloride solution to remove copper salts, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Experimental and Signaling Pathway Diagrams

Caption: General experimental workflow for cross-coupling reactions.

Caption: EGFR signaling pathway and potential inhibition.

Caption: Intrinsic apoptosis pathway modulation.

Biological Significance of this compound Derivatives

Derivatives of this compound are of significant interest in drug discovery due to the prevalence of the substituted pyridine scaffold in biologically active molecules. The functionalization of the 6-position allows for the introduction of various pharmacophores that can interact with biological targets.

Kinase Inhibition

Many kinase inhibitors incorporate a substituted pyridine or quinoline core. These compounds often target the ATP-binding site of kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Derivatives of this compound, particularly those synthesized through Suzuki and Buchwald-Hartwig reactions, can be designed to target specific kinases like the Epidermal Growth Factor Receptor (EGFR).[5] Inhibition of the EGFR signaling pathway, which involves downstream effectors such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, is a validated therapeutic strategy in oncology.[7]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells.[6] Small molecules that can induce apoptosis in cancer cells are promising therapeutic agents. The intrinsic apoptosis pathway is regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. The ratio of these proteins determines the cell's fate. Some quinoline and pyridine derivatives have been shown to induce apoptosis by inhibiting Bcl-2 and/or activating Bax, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis.[7][8]

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its pyridine ring is amenable to a variety of transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, which allow for the introduction of diverse functional groups at the 6-position. The resulting derivatives are of significant interest in medicinal chemistry, with the potential to act as kinase inhibitors and inducers of apoptosis. This guide provides a foundational understanding of the reactivity of this compound and highlights its potential for the development of novel therapeutic agents. Further research into the specific reaction conditions for this compound and the biological evaluation of its derivatives will undoubtedly continue to expand its utility in the fields of chemical synthesis and drug discovery.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jofamericanscience.org [jofamericanscience.org]

The Profound Impact of Electron-Withdrawing Groups on 2-Picoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of electron-withdrawing groups on the chemical properties, reactivity, and biological applications of 2-picoline derivatives. By altering the electron density of the pyridine ring, these substituents significantly influence the acidity, reactivity in nucleophilic substitution reactions, and ultimately, the potential of these compounds as scaffolds in drug discovery and development. This document summarizes key quantitative data, details experimental protocols, and visualizes reaction pathways to serve as a valuable resource for professionals in the field.

Introduction: The Versatile 2-Picoline Scaffold

2-Picoline, or 2-methylpyridine, is a fundamental heterocyclic building block in organic synthesis and medicinal chemistry. Its unique structure, featuring a pyridine ring and a reactive methyl group, allows for a wide range of chemical modifications. The introduction of electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br, -I) onto the pyridine ring dramatically alters the molecule's electronic properties. This modulation of electron density is a powerful tool for fine-tuning the reactivity and biological activity of 2-picoline derivatives, making them attractive candidates for the development of novel therapeutics, particularly in oncology and neuropharmacology.[1][2][3]

Quantitative Data on Electron-Withdrawing Effects

The presence of electron-withdrawing groups significantly impacts the physicochemical properties of 2-picoline derivatives. This is most notably observed in the acidity of the pyridinium ion (pKa), as well as in the chemical shifts observed in Nuclear Magnetic Resonance (NMR) and the vibrational frequencies in Infrared (IR) spectroscopy.

Acidity (pKa) Data

The pKa of the conjugate acid of a substituted pyridine is a direct measure of the electron density at the nitrogen atom. Electron-withdrawing groups decrease the basicity of the pyridine nitrogen, resulting in a lower pKa value. The magnitude of this effect is dependent on the nature and position of the substituent.

| Substituent | Position | pKa | Reference |

| None | - | 5.94 | [4] |

| 3-Nitro | 3 | 1.92 (Predicted) | [5] |

| 5-Nitro | 5 | 1.92 (Predicted) | [6] |

| 5-Chloro | 5 | 0.54 (Predicted) | [7] |

| 5-Vinyl | 5 | 5.67 | [8] |

Spectroscopic Data

NMR and IR spectroscopy provide valuable insights into the electronic environment of 2-picoline derivatives. Electron-withdrawing groups cause a downfield shift (higher ppm) of proton and carbon signals in NMR spectra, particularly for those nuclei closest to the substituent. In IR spectra, the vibrational frequencies of the pyridine ring and the substituent itself are altered.

Table 2.1: 1H NMR Spectroscopic Data (δ, ppm) for 2-Picoline and its Nitro-Derivatives

| Compound | H3 | H4 | H5 | H6 | CH₃ | Solvent |

| 2-Picoline | 7.16 | 7.63 | 7.16 | 8.51 | 2.53 | CDCl₃ |

| 2-Methyl-3-nitropyridine | - | 8.21 | 7.15 | 8.60 | 2.50 | CDCl₃ |

| 2-Methyl-5-nitropyridine | 8.35 | 8.25 | - | 9.25 | 2.65 | DMSO-d₆ |

Table 2.2: 13C NMR Spectroscopic Data (δ, ppm) for 2-Picoline and its Nitro-Derivatives

| Compound | C2 | C3 | C4 | C5 | C6 | CH₃ | Solvent |

| 2-Picoline | 159.7 | 122.3 | 136.7 | 121.7 | 149.2 | 24.6 | CDCl₃ |

| 2-Methyl-3-nitropyridine | 154.2 | 146.5 | 136.2 | 119.5 | 152.8 | 18.9 | CDCl₃ |

| 2-Methyl-5-nitropyridine | 163.5 | 123.8 | 131.2 | 145.1 | 149.8 | 24.5 | DMSO-d₆ |

Table 2.3: IR Spectroscopic Data (cm⁻¹) for 2-Picoline and its Nitro-Derivatives

| Compound | C=C, C=N Stretching | NO₂ Symmetric Stretch | NO₂ Asymmetric Stretch |

| 2-Picoline | 1591, 1572, 1481, 1432 | - | - |

| 2-Methyl-3-nitropyridine | ~1600-1400 | ~1350 | ~1530 |

| 2-Methyl-5-nitropyridine | ~1600-1400 | ~1345 | ~1520 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key 2-picoline derivatives with electron-withdrawing groups.

Synthesis of 2-Methyl-5-nitropyridine

Reaction: 2-Picoline is nitrated using a mixture of nitric acid and sulfuric acid.

Procedure:

-

To a stirred and cooled (0-5 °C) mixture of concentrated sulfuric acid (20 mL), add 2-picoline (5.0 g, 53.7 mmol) dropwise.

-

Add a mixture of concentrated nitric acid (4.5 mL) and concentrated sulfuric acid (10 mL) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the mixture to 90 °C and maintain for 4 hours.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice (100 g).

-

Neutralize the solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 2-methyl-5-nitropyridine. Yield: 83%[9]

Synthesis of 3-Nitro-2-picoline

Reaction: A one-pot synthesis from 2-chloro-3-nitropyridine via a malonic ester intermediate.

Procedure:

-

In a round-bottom flask, add diethyl malonate (1.2 eq) to a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C.

-

Stir the mixture for 30 minutes, then add a solution of 2-chloro-3-nitropyridine (1.0 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

To the crude intermediate, add 50% sulfuric acid and heat at 120-130 °C for 4 hours to effect hydrolysis and decarboxylation.

-

Cool the reaction mixture, neutralize with a saturated sodium bicarbonate solution, and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give 3-nitro-2-picoline. Yield: High yields have been reported for the initial malonate formation (82-84%).[6]

Synthesis of 2-Cyano-6-methylpyridine

Reaction: Cyanation of 2-picoline-1-oxide.

Procedure:

-

Prepare 1-methoxy-2-methylpyridinium methyl sulfate by reacting 2-picoline-1-oxide with dimethyl sulfate.

-

In a separate flask, dissolve sodium cyanide (3.0 eq) in water.

-

Cool the cyanide solution to 0 °C and add a solution of 1-methoxy-2-methylpyridinium methyl sulfate (1.0 eq) in water dropwise over 2 hours.

-

Allow the reaction to proceed overnight in a refrigerator.

-

Extract the product with chloroform, dry the organic layer over anhydrous magnesium sulfate, and concentrate.

-

The crude product can be purified by distillation or recrystallization. Yield: This general method has been used to prepare various cyanopyridines with yields ranging from 32% to 95%.[10]

Visualizing Reaction Mechanisms and Workflows

Graphviz diagrams are provided to illustrate key reaction pathways and experimental workflows, offering a clear visual representation of the chemical transformations.

Nitration of 2-Picoline

Caption: Electrophilic aromatic substitution mechanism for the nitration of 2-picoline.

Synthesis of 2-Cyano-6-methylpyridine Workflow

Caption: Experimental workflow for the synthesis of 2-cyano-6-methylpyridine.

Applications in Drug Development

The ability to precisely modify the electronic properties of the 2-picoline scaffold through the introduction of electron-withdrawing groups has made these derivatives highly valuable in drug discovery.

Modulation of Pharmacokinetic and Pharmacodynamic Properties

Electron-withdrawing groups can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, increasing the polarity by adding a nitro group can affect solubility and cell membrane permeability. Furthermore, the altered electron distribution can impact the binding affinity of the molecule to its biological target, such as a receptor or enzyme, thereby modulating its pharmacodynamic profile.

Role as Key Pharmacophores

2-Picoline derivatives bearing electron-withdrawing groups are found in a variety of biologically active compounds. They serve as crucial pharmacophores that interact with specific biological targets.

-

Kinase Inhibitors: The pyridine ring is a common scaffold in kinase inhibitors, which are a major class of anticancer drugs. Electron-withdrawing groups can be used to fine-tune the binding to the ATP-binding pocket of kinases.[11]

-

Neuropharmacology: Derivatives of 2-picoline have been investigated for their activity in the central nervous system, including potential applications as antidepressants and anxiolytics. The electronic modifications can influence their ability to cross the blood-brain barrier and interact with neurotransmitter receptors.[12][13]

Case Studies in Drug Design

While specific FDA-approved drugs containing electron-withdrawing 2-picoline derivatives are proprietary, the literature contains numerous examples of their investigation in preclinical studies. For instance, various substituted pyridines are being explored as inhibitors of Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3), both of which are important targets in cancer and other diseases.[14] The synthesis of these complex molecules often relies on the predictable reactivity of 2-picoline derivatives modified with electron-withdrawing groups.

Conclusion

The introduction of electron-withdrawing groups onto the 2-picoline ring provides a powerful and versatile strategy for modulating the chemical and biological properties of this important heterocyclic scaffold. The resulting changes in acidity, reactivity, and spectroscopic characteristics are predictable and can be rationally exploited in the design and synthesis of novel compounds with therapeutic potential. This guide has provided a foundational overview of these effects, supported by quantitative data, experimental protocols, and mechanistic visualizations, to aid researchers and drug development professionals in their efforts to leverage the unique chemistry of substituted 2-picoline derivatives. As our understanding of structure-activity relationships continues to grow, the strategic use of electron-withdrawing groups on the 2-picoline scaffold will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Methyl-5-nitropyridine | 21203-68-9 [chemicalbook.com]

- 5. 2-Methyl-3-nitropyridine CAS#: 18699-87-1 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. 2-Chloro-5-methylpyridine price,buy 2-Chloro-5-methylpyridine - chemicalbook [chemicalbook.com]

- 8. 2-Methyl-5-vinylpyridine | C8H9N | CID 8817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 12. [PDF] 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation | Semantic Scholar [semanticscholar.org]

- 13. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. analytical.chem.ut.ee [analytical.chem.ut.ee]

6-Chloro-2-picoline: A Versatile Building Block for Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-picoline, also known as 2-chloro-6-methylpyridine, is a heterocyclic organic compound that has emerged as a critical building block in modern organic synthesis. Its unique structural features—a pyridine ring substituted with a reactive chlorine atom and a versatile methyl group—provide a powerful platform for the construction of a diverse array of complex molecules. This guide offers a comprehensive overview of the physical and chemical properties, key synthetic transformations, and applications of this compound, with a particular focus on its utility in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective handling, storage, and application in synthesis. The key properties are summarized in the table below.[1]

| Property | Value |

| Molecular Formula | C₆H₆ClN |

| Molecular Weight | 127.57 g/mol [1] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 64-68 °C at 10 mmHg |

| Density | 1.167 g/mL at 25 °C |

| Refractive Index | n20/D 1.527 |

| CAS Number | 18368-63-3[1] |

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional handles: the chlorine atom at the 6-position and the methyl group at the 2-position. The chlorine atom is susceptible to nucleophilic aromatic substitution and serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The methyl group can be functionalized through oxidation or halogenation, providing a secondary site for molecular elaboration.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is an excellent substrate for these reactions.

Suzuki-Miyaura Coupling: This reaction couples this compound with boronic acids or esters to form 2-methyl-6-aryl(or heteroaryl)pyridines. These products are common scaffolds in medicinal chemistry.

Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 6-alkynyl-2-methylpyridines. This reaction is valuable for introducing linear, rigid structures into molecules.

Buchwald-Hartwig Amination: This powerful method allows for the synthesis of 6-amino-2-methylpyridines by coupling this compound with a wide range of primary and secondary amines.[2] Arylamines are prevalent in pharmaceutical compounds.[2]

| Reaction | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Yield (%) |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | ~94% (for 2,6-dichloropyridine)[3] |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Amine base | Various | Moderate to excellent[4] |

| Buchwald-Hartwig | Primary/Secondary amine | Pd₂(dba)₃ / BINAP | NaOᵗBu | Toluene | ~60% (for 2-bromo-6-methylpyridine)[5] |

Note: The yields presented are for similar substrates and may vary for this compound.

Functionalization of the Methyl Group

The methyl group of this compound offers a secondary site for chemical modification, most commonly through oxidation to a carboxylic acid.

Oxidation to 6-Chloropicolinic Acid: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or through a multi-step process involving halogenation followed by hydrolysis. 6-Chloropicolinic acid is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[6]

| Reaction | Reagent | Conditions | Product | Yield (%) |

| Oxidation | 98% H₂SO₄ | 100 °C, 8 h | 6-Chloropicolinic acid | 90% (from 2-chloro-6-trichloromethylpyridine)[6] |

Note: The yield presented is for a related starting material.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

General Workflow for a Suzuki-Miyaura Coupling Reaction

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Adamantyl-di-n-butylphosphine (Ad₂PⁿBu, 4 mol%)

-

Lithium tert-butoxide (LiOᵗBu, 2.0 equiv)

-

Anhydrous dioxane

-

Water

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, and lithium tert-butoxide.

-

Add a mixture of dioxane and water (typically 4:1).

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

In a separate vial, prepare a solution of palladium(II) acetate and adamantyl-di-n-butylphosphine in anhydrous dioxane.

-

Add the catalyst solution to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-6-arylpyridine.

Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key starting material for the synthesis of various biologically active compounds, particularly kinase inhibitors. The ability to introduce diverse substituents at the 6-position through cross-coupling reactions allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. For instance, the 6-chloro-4-aminoquinazoline-2-carboxamide scaffold, which can be derived from precursors synthesized using 6-chloro-picoline chemistry, has shown promise as a potent and selective inhibitor of p21-activated kinase 4 (PAK4).[7]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its dual reactivity allows for the selective functionalization of both the 6-position of the pyridine ring via cross-coupling reactions and the 2-position through modification of the methyl group. This versatility has made it an indispensable tool for the construction of complex molecules, with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its properties and reactivity is essential for chemists and researchers seeking to leverage its synthetic potential.

References

- 1. This compound | C6H6ClN | CID 87601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. 6-Chloropicolinic acid | 4684-94-0 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

The Genesis of a Versatile Scaffold: A Technical History of Substituted Picolines

For Researchers, Scientists, and Drug Development Professionals

Substituted picolines, fundamental building blocks in organic chemistry, have a rich history intertwined with the development of modern medicine and agriculture. From their initial discovery in the 19th century to their central role in blockbuster pharmaceuticals and essential agrochemicals, the journey of these methylated pyridine derivatives showcases a remarkable evolution in synthetic chemistry and a deepening understanding of their biological significance. This in-depth guide explores the discovery and history of key substituted picolines, presenting detailed experimental protocols, quantitative data, and visualizations of their synthetic and biological pathways.

From Coal Tar to Wonder Drugs: A Historical Overview

The story of picolines begins in the mid-19th century with the isolation of pyridine from coal tar. It wasn't long before chemists began to explore its methylated analogues. The three isomers of picoline (2-methylpyridine, 3-methylpyridine, and 4-methylpyridine) were first isolated and characterized in the late 1800s. Initially, their utility was limited, but as the 20th century progressed, the development of new synthetic methodologies unlocked the potential to introduce a vast array of functional groups onto the picoline core, leading to the creation of a diverse library of substituted picolines with a wide range of applications.

The true impact of substituted picolines became evident with the discovery of their potent biological activities. The realization that the picoline scaffold could be tailored to interact with specific biological targets ushered in a new era of drug discovery and agrochemical development. Today, substituted picolines are integral components of numerous life-saving drugs and crop-protecting agents.

Key Substituted Picolines: A Legacy of Innovation

This section delves into the discovery, history, and synthesis of several exemplary substituted picolines that have had a profound impact on human health and agriculture.

Omeprazole: Taming Gastric Acid

History and Discovery: The development of omeprazole, the first proton pump inhibitor (PPI), revolutionized the treatment of acid-related gastrointestinal disorders.[1][2] In the late 1970s, researchers at AB Hässle in Sweden were investigating substituted benzimidazoles for their potential antisecretory effects.[3] This research led to the synthesis of omeprazole in 1979, a compound that demonstrated potent and long-lasting inhibition of the gastric H+/K+-ATPase, the enzyme responsible for acid secretion in the stomach.[3][4] Launched as Losec® in 1988, omeprazole quickly became a blockbuster drug, offering unprecedented efficacy in healing peptic ulcers and managing gastroesophageal reflux disease (GERD).[1][5]

Mechanism of Action: Omeprazole is a prodrug that is activated in the acidic environment of the stomach's parietal cells.[6] The activated form, a sulfenamide intermediate, covalently binds to cysteine residues on the H+/K+-ATPase, irreversibly inhibiting its function and thereby blocking the final step of acid production.[4][6]

Synthesis: The synthesis of omeprazole typically involves the coupling of a substituted pyridine with a benzimidazole derivative, followed by oxidation.

Experimental Protocol: Synthesis of Omeprazole

A widely used laboratory-scale synthesis of omeprazole is a two-step process involving the formation of a thioether intermediate followed by its oxidation.[7][8]

-

Step 1: Synthesis of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Thioether Intermediate) [7]

-

Dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) by heating to 70-90°C in a reaction vessel.

-

Add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) to the solution and reflux until fully dissolved.

-

Cool the reaction mixture to below 10°C.

-

In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).

-

Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

-

Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

-

After the incubation period, cool the mixture to 10°C and add 500 mL of water.

-

Stir the resulting mixture for 12 hours to allow for complete precipitation.

-

Collect the precipitated white solid by suction filtration and dry to obtain the thioether intermediate.

-

-

Step 2: Oxidation of the Thioether Intermediate to Omeprazole [8]

-

Dissolve the thioether intermediate from Step 1 in dichloromethane.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (approximately 1.0-1.2 equivalents) in dichloromethane dropwise, ensuring the temperature remains below 5°C.

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by washing with a saturated sodium bicarbonate solution.

-

The organic layer is then washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude omeprazole can be purified by recrystallization.

-

| Step | Reactants | Reagents/Solvents | Conditions | Product |

| 1 | 2-mercapto-5-methoxybenzimidazole, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | NaOH, Ethanol, Water | 30°C, 4 hours | Thioether Intermediate |

| 2 | Thioether Intermediate | m-CPBA, Dichloromethane | 0-5°C | Omeprazole |

Table 1: Summary of reaction conditions for the synthesis of omeprazole.

Isoniazid: A Pillar in Tuberculosis Treatment

History and Discovery: Isoniazid (isonicotinic acid hydrazide) was first synthesized in 1912, but its remarkable antitubercular activity was not discovered until the early 1950s.[9] This discovery was a landmark in the fight against tuberculosis, a disease that was a major global health crisis. The serendipitous finding of its efficacy against Mycobacterium tuberculosis led to its rapid clinical development.[10] Isoniazid quickly became a cornerstone of multi-drug therapy for tuberculosis and remains a first-line treatment to this day.[11]

Mechanism of Action: Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[12][13][14] The activated form of isoniazid covalently adducts with NAD(H) to form an isonicotinic acyl-NADH complex.[15] This complex inhibits the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[12][14] The disruption of mycolic acid synthesis leads to the death of the bacteria.[15]

Synthesis: Isoniazid is synthesized from 4-picoline (gamma-picoline). The synthesis involves the oxidation of 4-picoline to isonicotinic acid, followed by esterification and subsequent reaction with hydrazine.

Experimental Protocol: Synthesis of Isoniazid

The following is a general laboratory procedure for the synthesis of isoniazid from 4-picoline.

-

Step 1: Oxidation of 4-Picoline to Isonicotinic Acid

-

In a reaction flask, a mixture of 4-picoline and water is heated.

-

Potassium permanganate (KMnO4) is added portion-wise to the heated mixture, causing an exothermic reaction. The temperature is maintained to ensure a controlled oxidation.

-

After the addition is complete, the mixture is refluxed until the purple color of the permanganate disappears.

-

The hot solution is filtered to remove the manganese dioxide byproduct.

-

The filtrate is concentrated and then acidified to precipitate the isonicotinic acid, which is collected by filtration.

-

-

Step 2: Esterification of Isonicotinic Acid

-

Isonicotinic acid is refluxed with an excess of an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid).

-

The reaction is monitored by TLC until the starting material is consumed.

-

The excess alcohol is removed under reduced pressure.

-

The residue is neutralized with a base, and the ester is extracted with an organic solvent.

-

The solvent is evaporated to yield the crude isonicotinate ester.

-

-

Step 3: Hydrazinolysis of the Isonicotinate Ester

-

The isonicotinate ester is dissolved in an alcohol and treated with hydrazine hydrate.

-

The mixture is refluxed for several hours.

-

Upon cooling, the isoniazid crystallizes out of the solution and is collected by filtration.

-

The crude product can be recrystallized to obtain pure isoniazid.

-

| Step | Reactants | Reagents/Solvents | Conditions | Product |

| 1 | 4-Picoline | KMnO4, Water, Acid | Reflux | Isonicotinic Acid |

| 2 | Isonicotinic Acid | Alcohol, Acid Catalyst | Reflux | Isonicotinate Ester |

| 3 | Isonicotinate Ester | Hydrazine Hydrate, Alcohol | Reflux | Isoniazid |

Table 2: Summary of reaction conditions for the synthesis of isoniazid.

Chlorpyrifos: A Broad-Spectrum Insecticide

History and Discovery: Chlorpyrifos was introduced in 1965 by Dow Chemical Company.[16] It was developed as a broad-spectrum organophosphate insecticide for the control of a wide variety of pests on numerous crops.[17] Its efficacy and relatively low cost contributed to its widespread use in agriculture globally.[18]

Mechanism of Action: Chlorpyrifos, like other organophosphate insecticides, acts as an acetylcholinesterase (AChE) inhibitor.[19][20] In the insect's nervous system, acetylcholine is a neurotransmitter that is broken down by AChE to terminate nerve signals. Chlorpyrifos is converted in the insect to its active metabolite, chlorpyrifos-oxon, which irreversibly binds to and inhibits AChE.[21][22] This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[20]

Synthesis: The commercial synthesis of chlorpyrifos involves the reaction of 3,5,6-trichloro-2-pyridinol with O,O-diethyl phosphorochloridothioate.[16]

Experimental Protocol: Synthesis of Chlorpyrifos

A general procedure for the synthesis of chlorpyrifos is as follows:

-

3,5,6-trichloro-2-pyridinol is dissolved in a suitable solvent.

-

A base is added to deprotonate the hydroxyl group of the pyridinol, forming the corresponding pyridinolate salt.

-

O,O-diethyl phosphorochloridothioate is then added to the reaction mixture.

-

The reaction is stirred, typically at an elevated temperature, until the reaction is complete as monitored by TLC or GC.

-

The reaction mixture is then worked up, which may involve filtration to remove any salts, followed by extraction and purification of the chlorpyrifos product.

| Reactants | Reagents/Solvents | Conditions | Product |

| 3,5,6-trichloro-2-pyridinol, O,O-diethyl phosphorochloridothioate | Base, Solvent | Elevated Temperature | Chlorpyrifos |

Table 3: Summary of reaction conditions for the synthesis of chlorpyrifos.

The Hantzsch Pyridine Synthesis: A Classic Route to Substituted Picolines

Discovered by Arthur Hantzsch in 1881, the Hantzsch pyridine synthesis is a classic and versatile method for the preparation of substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.[23][24] This one-pot, multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[23] The Hantzsch synthesis has been instrumental in the preparation of a wide variety of substituted pyridines, including those with pharmaceutical applications.

Experimental Protocol: Hantzsch Pyridine Synthesis

A general procedure for the Hantzsch synthesis is as follows:

-

A mixture of the aldehyde, the β-ketoester (2 equivalents), and ammonium acetate in a suitable solvent (e.g., ethanol or acetic acid) is prepared.

-

The reaction mixture is heated to reflux for several hours.

-

The progress of the reaction is monitored by TLC.

-

After the reaction is complete, the dihydropyridine product may precipitate upon cooling and can be collected by filtration.

-

The isolated dihydropyridine is then dissolved in a suitable solvent and treated with an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate, or manganese dioxide) to afford the corresponding substituted pyridine.

-

The final product is then purified by recrystallization or column chromatography.

Conclusion

The journey of substituted picolines from their humble origins in coal tar to their indispensable role in modern science is a testament to the power of organic synthesis and the relentless pursuit of new therapeutic and agricultural solutions. The examples highlighted in this guide represent just a fraction of the vast and ever-expanding landscape of substituted picoline chemistry. As synthetic methodologies continue to evolve and our understanding of biological systems deepens, the picoline scaffold is poised to remain a central and versatile platform for the discovery of new molecules that will shape the future of medicine and technology.

References

- 1. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The physiological background behind and course of development of the first proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Omeprazole - Wikipedia [en.wikipedia.org]

- 5. getjustice.com [getjustice.com]

- 6. What is the mechanism of Omeprazole? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. Isoniazid - Wikipedia [en.wikipedia.org]

- 13. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. congress.gov [congress.gov]

- 18. usrtk.org [usrtk.org]

- 19. Chlorpyrifos - Wikipedia [en.wikipedia.org]

- 20. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]

- 21. Background Information for Chlorpyrifos - Interaction Profile for: Chlorpyrifos, Lead, Mercury, and Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Frontiers | Chlorpyrifos Disrupts Acetylcholine Metabolism Across Model Blood-Brain Barrier [frontiersin.org]

- 23. grokipedia.com [grokipedia.com]

- 24. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

Methodological & Application